molecular formula C12H13N3O B8646731 3-(Benzyloxy)-2-hydrazinopyridine

3-(Benzyloxy)-2-hydrazinopyridine

Cat. No.: B8646731
M. Wt: 215.25 g/mol
InChI Key: LPVWABHLVJGLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-2-hydrazinopyridine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(3-phenylmethoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C12H13N3O/c13-15-12-11(7-4-8-14-12)16-9-10-5-2-1-3-6-10/h1-8H,9,13H2,(H,14,15)

InChI Key

LPVWABHLVJGLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Benzyloxy)-2-chloropyridine (22.3 g, 101 mmol) was dissolved in EtOH (300 ml) and hydrazine monohydrate (10.2 ml, 203 mmol) added. The reaction was heated to reflux at 90° C. for 90 minutes. Hydrazine monohydrate (50 ml) was added and the reaction was heated at reflux overnight. K2CO3 (10 g) was added and the mixture was heated at refluxed for 4 hours. The mixture was concentrated to a residue and dissolved in n-BuOH (120 ml) and hydrazine monohydrate (40 ml) was added. The mixture was heated at reflux for 6 days. The reaction was cooled, diluted with water and extracted with EtOAc. The organics were concentrated to an oil that was dissolved in CH2Cl2 and decanted away from the solids. The organics were concentrated and dried on high vacuum overnight. The residue solidified on high vacuum. The crude product (24.47 g) was triturated in water and the solids filtered to give 3-(benzyloxy)-2-hydrazinylpyridine (14.9 g, 68% yield) as a solid.
Name
3-(Benzyloxy)-2-chloropyridine
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Four

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